

# Protocol for the Analysis of Diisononyl Phthalate (DIHP) in PVC Plastic

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## Compound of Interest

Compound Name: Diisohexyl phthalate

Cat. No.: B3429066

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## Introduction

Diisononyl phthalate (DIHP) is a complex mixture of isomers primarily used as a plasticizer in polyvinyl chloride (PVC) to impart flexibility and durability.[1][2][3] It serves as a common replacement for di(2-ethylhexyl) phthalate (DEHP) in numerous applications, including toys, childcare articles, and medical devices.[4] Due to potential health concerns associated with phthalate exposure, regulatory bodies worldwide have established limits on the concentration of DIHP in various consumer products.[3] Accurate and reliable analytical methods are therefore crucial for ensuring product safety and regulatory compliance.

This application note provides detailed protocols for the determination of DIHP in PVC plastics using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. It is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.

## Analytical Methods Overview

The two primary analytical techniques for the quantification of DIHP in PVC are GC-MS and HPLC. GC-MS offers excellent chromatographic resolution and is a preferred method for identifying and quantifying individual phthalate isomers. HPLC, particularly with a PDA detector, provides a robust and validated method for the simultaneous quantification of multiple phthalates.

## Experimental Protocols

### Sample Preparation: Solvent Extraction

This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for the determination of phthalates.

#### 3.1.1. Materials and Reagents

- PVC sample
- Tetrahydrofuran (THF), analytical grade
- Hexane, analytical grade
- Cyclohexane, analytical grade
- Diisononyl phthalate (DINP) standard, analytical grade or higher
- Internal standard (e.g., Benzyl Benzoate)
- Glass vials with PTFE-lined caps
- Volumetric flasks
- Pipettes
- Syringe filters (0.45  $\mu\text{m}$ , PTFE)
- Grinder or mill (optional)

#### 3.1.2. Procedure

- **Sample Comminution:** Cut the PVC sample into small pieces with no dimension larger than 2 mm. If possible, mill or grind the sample into a powder to ensure homogeneity.
- **Dissolution:** Accurately weigh approximately 50 mg of the prepared PVC sample into a glass vial. Add 5 mL of THF to dissolve the sample.

- Precipitation of PVC: Add 10 mL of hexane to the dissolved sample solution to precipitate the PVC polymer.
- Extraction: Vigorously shake the mixture and allow the polymer to settle for at least 5 minutes.
- Filtration: Filter the supernatant through a 0.45  $\mu$ m PTFE syringe filter into a clean glass vial.
- Dilution for Analysis: Combine 0.3 mL of the filtered solution with 0.2 mL of the internal standard solution and dilute to 1.5 mL with cyclohexane for GC-MS analysis. For HPLC analysis, the filtered solution may be directly injected or diluted as needed with the mobile phase.

## Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

### 3.2.1. Instrumentation and Conditions

Parameter	Value
Gas Chromatograph	Agilent 8890 GC system or equivalent
Mass Spectrometer	Agilent 5977C Inert Plus GC/MSD or equivalent
Column	J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 $\mu$ m) or equivalent
Carrier Gas	Helium or Hydrogen
Inlet Temperature	280 °C
Injection Mode	Pulsed Splitless
Injection Volume	1.0 $\mu$ L
Oven Program	200 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
MSD Mode	Selected Ion Monitoring (SIM)
Quantifier Ion for DIHP	m/z 293
Qualifier Ions for DIHP	m/z 149, 167

### 3.2.2. Calibration

Prepare a series of calibration standards of DIHP in cyclohexane, ranging from 50 to 20,000 pg. A linear fit is typically suitable for this concentration range.

## Analytical Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

### 3.3.1. Instrumentation and Conditions

Parameter	Value
HPLC System	Agilent 1290 Infinity or equivalent
Column	Reversed-phase ODS-4 C18 column or Phenyl-hexyl column
Mobile Phase	Gradient elution with Methanol and Water
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
PDA Detection Wavelength	226 nm

### 3.3.2. Calibration

Prepare calibration standards of DIHP in the mobile phase within a concentration range of 1-100 mg/L.

## Data Presentation

The following tables summarize typical quantitative data for DIHP analysis.

Table 1: GC-MS Method Performance

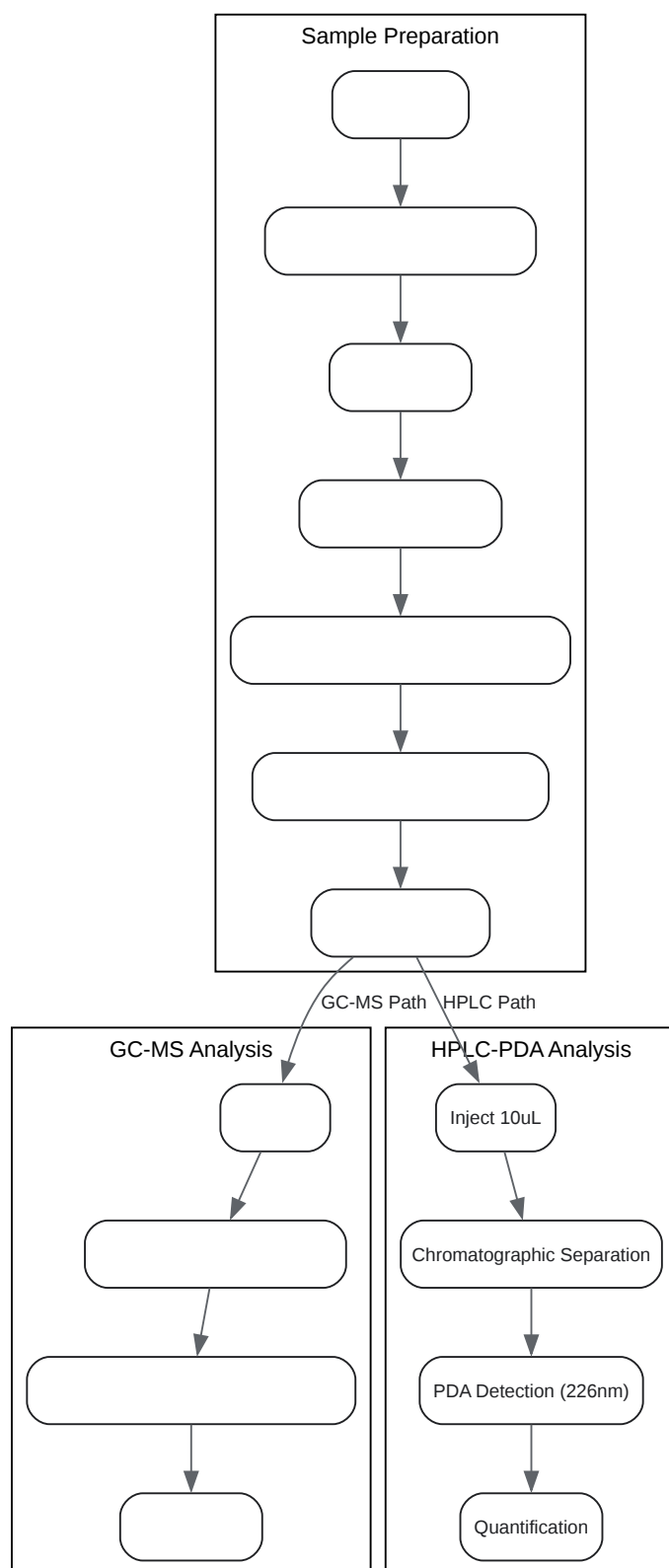
Parameter	Value	Reference
Instrument Detection Limit (IDL)	0.320 µg/mL	
Limit of Quantification (LOQ)	0.10 mg/kg	
Calibration Range	50 - 20,000 pg	
Recovery	92.1%	
Relative Standard Deviation (RSD)	5.8%	

Table 2: HPLC-PDA Method Performance

Parameter	Value	Reference
Limit of Detection (LOD)	0.08 mg/L	
Limit of Quantification (LOQ)	Not Specified	
Calibration Range	1 - 100 mg/L	
Recovery	82.85 - 107.40%	
Relative Standard Deviation (RSD)	0.8 - 4.2%	

## Visualizations

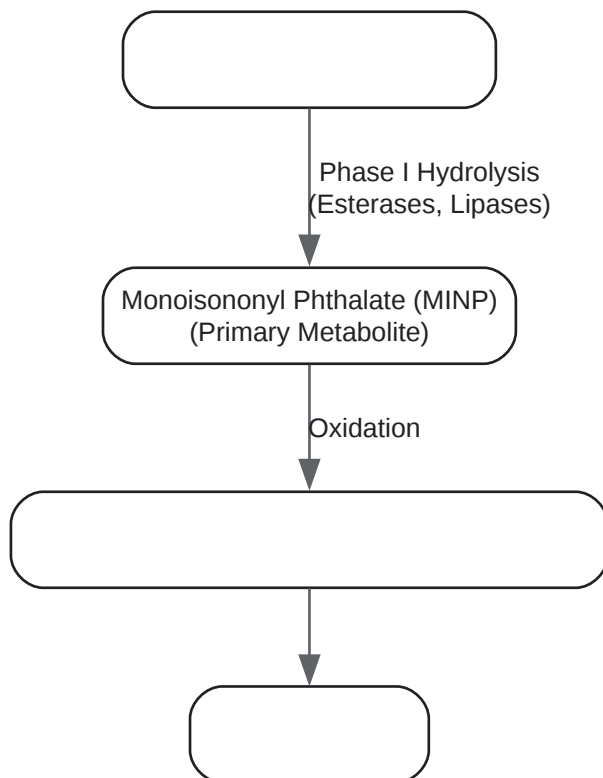
## Experimental Workflow



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Figure 1: Experimental workflow for DIHP analysis in PVC.

## DIHP Metabolic Pathway

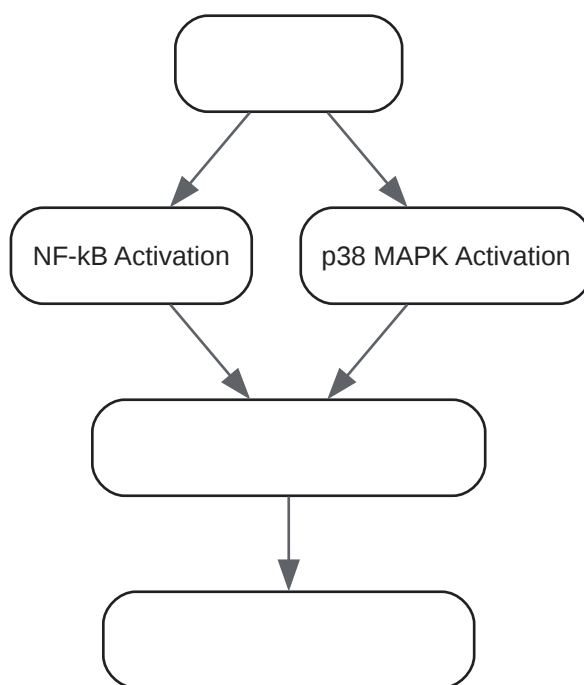


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Figure 2: Metabolic pathway of Diisononyl Phthalate (DIHP).

## DIHP-Induced Signaling Pathway





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Figure 3: DIHP-induced NF-κB and p38 MAPK signaling pathway.

## Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of DIHP in PVC plastic materials. Both GC-MS and HPLC-PDA are suitable techniques, with the choice of method depending on the specific requirements of the analysis, such as the need for isomer separation or high-throughput screening. Adherence to the described sample preparation and analytical procedures will ensure accurate and reproducible results for regulatory compliance and quality control purposes.

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